molecular formula C9H20N2 B8679018 N-tert-butylpiperidin-4-amine

N-tert-butylpiperidin-4-amine

Cat. No.: B8679018
M. Wt: 156.27 g/mol
InChI Key: LBURSXFVLVLMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butylpiperidin-4-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at the fourth position of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylpiperidin-4-amine typically involves the reaction of piperidine with tert-butylamine under specific conditions. One common method is the reductive amination of 4-piperidone with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-tert-butylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-tert-butylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-tert-butylpiperidin-4-one.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

N-tert-butylpiperidin-4-amine finds applications in several fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in therapeutic applications.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the tert-butyl group.

    N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a tert-butyl group.

    N-ethylpiperidin-4-amine: Another analog with an ethyl group.

Comparison: N-tert-butylpiperidin-4-amine is unique due to the presence of the bulky tert-butyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-tert-butylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10-11H,4-7H2,1-3H3

InChI Key

LBURSXFVLVLMIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere a solution of 8.6 mL (78 mmol) TiCl4 in 100 mL toluene was added dropwise to a solution, cooled to 0° C., of 24.1 mL (130 mmol) 1-benzyl-piperidin-4-one and 55 mL (519 mmol) of tert-butylamine in 200 mL toluene in such a way that the internal temperature did not exceed 15° C. The reaction mixture was stirred overnight at RT, the precipitate formed was suction filtered and the solution remaining after the addition of 65 mg of platinum oxide was hydrogenated until the theoretical uptake of H2 had been achieved. After hydrogenation had ended, 160 mL of 2 N NaOH solution were added to the suspension, it was filtered, the organic phase was separated off, the aqueous solution was extracted three times with toluene and the combined organic phases were dried over Na2SO4. After the desiccant and solvent had been eliminated the product was further reacted without being purified.
Quantity
24.1 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.6 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.5 g 10% Pd/C were added to a solution of 13.9 g (56.0 mmol) (1-benzyl-piperidin-4-yl)-tert-butyl-amine in 140 mL MeOH and the reaction mixture was hydrogenated at RT until the theoretical uptake of H2 had been achieved (2 h). After the catalyst had been removed by suction filtering and the solvent was eliminated, the desired product was obtained, which was farther reacted without being purified.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

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